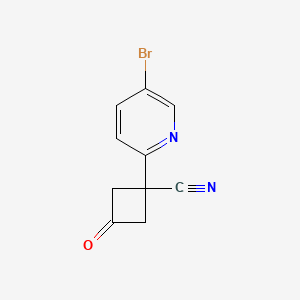
1-(5-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound like “1-(5-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile” would likely be complex, given the presence of multiple functional groups . Detailed structural analysis would require more specific information or a structural diagram.
Chemical Reactions Analysis
The chemical reactions involving “1-(5-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile” would depend on its exact structure and the conditions under which the reactions occur . Pyridine derivatives are known to participate in a wide range of reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(5-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile” would depend on its exact structure. These properties could include melting point, boiling point, solubility, and reactivity .
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
- 1-(5-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile is used as a substrate in the synthesis of new cyanopyridine derivatives. These derivatives have shown antimicrobial activity against various bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL, suggesting their potential in developing new antibacterial agents (Bogdanowicz et al., 2013).
Cyclization Reactions
- It serves as a key intermediate in palladium-catalyzed cyclization reactions with carboxylic acids and carbon monoxide. This process yields 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates, showcasing its role in complex organic syntheses (Cho & Kim, 2008).
Antiviral Activity
- Derivatives of this compound have been synthesized and evaluated for their antiviral properties. These compounds showed activity against Herpes Simplex Virus type 1 (HSV1) and Hepatitis A virus (HAV), demonstrating its potential in antiviral drug development (Attaby et al., 2006).
Molecular Structure Analysis
- Computational calculations have been performed on similar compounds to understand their molecular structure, electron density, and organic reactive sites. This research is crucial for exploring the reactivity and potential biological applications of these molecules (Arulaabaranam et al., 2021).
Photocycloaddition Studies
- It has been used in photocycloaddition studies, which are significant in understanding the reactions of carbonitriles with alkenes and alkenynes. This research is important for the development of photochemically active compounds (Schwebel & Margaretha, 2000).
Electrocatalytic Synthesis
- The compound plays a role in electrocatalytic synthesis processes, where it helps in assembling complex organic molecules. This demonstrates its utility in efficient and sustainable chemical synthesis techniques (Vafajoo et al., 2014).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-7-1-2-9(13-5-7)10(6-12)3-8(14)4-10/h1-2,5H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZPTLKFQHXNJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC1(C#N)C2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

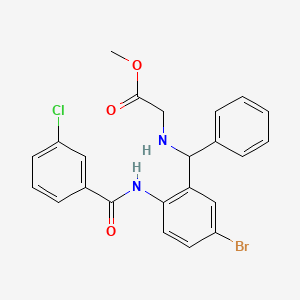

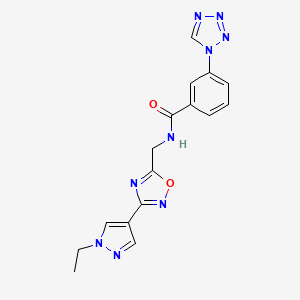
![4-((4-chlorophenyl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2932517.png)
![(E)-2-cyano-3-(4-methylanilino)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2932520.png)
![1'-(furan-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2932522.png)
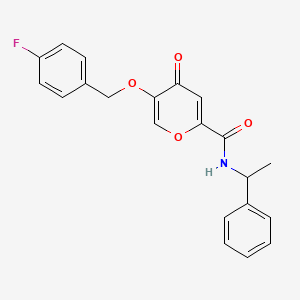
![2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide](/img/structure/B2932524.png)
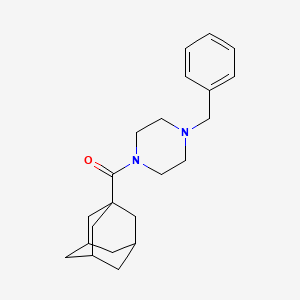
![3-(3,4-Dimethoxyphenyl)-7-[(4-fluorophenyl)methoxy]chromen-4-one](/img/structure/B2932528.png)
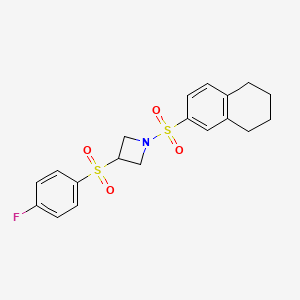
![N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2932531.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2932536.png)